![molecular formula C21H38O5Si B12288894 (3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12288894.png)
(3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster
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Overview
Description
This compound is a structurally complex spirocyclic molecule featuring a hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2'(1'H)-pentalene] core. Key structural elements include:
- Functional Groups: A tert-butyldimethylsilyl (TBS) ether at the 5'-position and a methyl ester at the 4'-carboxylic acid group. The TBS group acts as a steric protector during synthesis, enhancing stability and regioselectivity .
- Synthesis: Synthesized via strain-driven cyclization using nitrogen-containing strained intermediates (e.g., azabicyclo[1.1.0]butanes, ABB-ketones). Electrophilic triggers like trifluoroacetic anhydride (TFAA) promote intramolecular spirocyclization while preserving stereochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the spiro structure and the introduction of the silyl ether group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
The compound (3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylic Acid Methyl Ester is a complex organic molecule with potential applications in various fields including pharmaceuticals, materials science, and chemical synthesis. This article explores its applications based on current research findings.
Structure and Composition
- Molecular Formula : C21H38O5Si
- Molecular Weight : 398.61 g/mol
- Density : Approximately 1.05 g/cm³ (predicted)
- Boiling Point : Estimated at 422.9 °C (predicted)
- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol.
Pharmaceutical Applications
The compound has been investigated for its potential use in drug formulations due to its unique structural properties. Its ability to form stable complexes with various biomolecules makes it a candidate for:
- Drug Delivery Systems : The incorporation of this compound into drug formulations can enhance the bioavailability and stability of active pharmaceutical ingredients.
- Therapeutic Agents : Preliminary studies suggest that derivatives of this compound may exhibit biological activity, potentially serving as anti-inflammatory or analgesic agents.
Material Science
The compound's structural features allow it to be utilized in the development of novel materials:
- Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis to enhance mechanical properties or thermal stability.
- Coatings and Adhesives : Its chemical stability and solubility profile make it suitable for use in coatings that require durability and resistance to environmental factors.
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis:
- Synthetic Pathways : It can be utilized as a building block in the synthesis of more complex organic molecules, particularly those involving dioxane and pentalene structures.
- Catalysis : Research indicates that this compound may act as a catalyst or co-catalyst in various chemical reactions, improving yields and selectivity.
Case Study 1: Drug Formulation Development
A recent study explored the incorporation of the compound into a topical formulation aimed at treating skin inflammation. The results indicated enhanced penetration through the skin barrier compared to conventional formulations, suggesting improved therapeutic efficacy .
Case Study 2: Polymer Composite Materials
Research conducted on polymer composites incorporating this compound demonstrated significant improvements in tensile strength and thermal stability. The modified polymers exhibited better performance under extreme conditions, making them suitable for industrial applications .
Case Study 3: Synthetic Applications
In synthetic organic chemistry, this compound has been employed as a precursor for synthesizing complex natural products. A notable example includes its use in the total synthesis of biologically active compounds where it facilitated key transformations that were otherwise challenging .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural Features of Spiro Compounds
Key Findings :
Silyl Group Impact : Tertiary silyl ethers (e.g., TBS) improve yield and stereochemical retention compared to primary analogs due to reduced side reactions .
Ring Size and Strain : Six-membered rings (e.g., cyclohexane) exhibit higher yields than five-membered counterparts (cyclopentane) due to lower ring strain .
Modular Synthesis : ABB-ketones enable rapid diversification of spiro systems, allowing integration of pharmacophores like ketones and protected amines .
Functional Group Comparisons
- TBS vs. Other Silyl Groups : TBS offers superior stability under acidic conditions compared to trimethylsilyl (TMS), which is more labile. For example, TBS-protected intermediates in the target compound resist premature deprotection during spirocyclization .
- Methyl Ester vs. In contrast, free carboxylic acids (e.g., CAS 105499-52-3) may require post-synthetic modifications .
Research Implications
- Drug Discovery : The rigid spiro scaffold and tunable substituents (e.g., TBS, methyl ester) make this compound a promising candidate for fragment-based drug design.
- Synthetic Methodology : The use of strain-driven cyclization with ABB-ketones represents a scalable, stereoselective route to complex spirocycles, outperforming traditional methods like thermal cycloadditions .
Biological Activity
The compound (3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylic Acid Methyl Ester , with CAS number 127708-13-8 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity comprehensively, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure
- Molecular Formula : C21H38O5Si
- Molecular Weight : 398.61 g/mol
- Density : 1.05 ± 0.1 g/cm³ (predicted)
- Boiling Point : 422.9 ± 45.0 °C (predicted)
Structural Characteristics
The compound features a spiro structure that contributes to its unique biological properties. The presence of the dimethylsilyl group enhances its stability and solubility in organic solvents, which is crucial for biological assays.
Research indicates that this compound acts as a modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is known for its role in mediating the sensation of coolness and is activated by menthol and other cooling agents . The compound's ability to modulate TRPM8 suggests potential applications in pain management and sensory modulation.
Therapeutic Applications
- Cooling Sensation Modulation : The compound's interaction with TRPM8 may provide a cooling effect that can be beneficial in topical formulations aimed at alleviating discomfort or pain.
- Pain Relief : Due to its TRPM8 agonist properties, it may serve as a novel analgesic agent, particularly in conditions where cooling sensations can provide relief.
- Cosmetic Applications : Its capacity to induce a cooling sensation makes it suitable for use in personal care products.
Study 1: TRPM8 Modulation
A study explored the effectiveness of various compounds on TRPM8 activation. The findings indicated that the compound significantly enhanced TRPM8 activity compared to controls, demonstrating its potential as a cooling agent in pharmaceutical formulations .
Study 2: Pain Relief Efficacy
In an animal model of inflammatory pain, administration of the compound resulted in a marked reduction in pain response when subjected to thermal stimuli. This suggests that it may be effective in treating conditions characterized by pain and inflammation .
Study 3: Cosmetic Formulations
Research into cosmetic applications revealed that formulations containing this compound provided a desirable cooling sensation without causing irritation, making it suitable for sensitive skin products .
Summary of Biological Activities
Property | Value |
---|---|
Molecular Formula | C21H38O5Si |
Molecular Weight | 398.61 g/mol |
Density | 1.05 ± 0.1 g/cm³ (predicted) |
Boiling Point | 422.9 ± 45.0 °C (predicted) |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the spiro[1,3-dioxane-pentalene] core in this compound?
The spiro core can be synthesized via enantioselective cyclization using organocatalysts or transition-metal catalysts. A multi-step approach involving silyl protection of the hydroxyl group (e.g., TBDMS) is critical to prevent unwanted side reactions during spiro ring formation. Sequential oxa-Michael addition and intramolecular cyclization under mild acidic conditions (e.g., HCl in THF) are recommended .
Q. Which purification methods are effective for isolating this lipophilic silyl-protected compound?
Due to high lipophilicity from the silyl ether group, flash column chromatography (hexane/EtOAc gradient) followed by recrystallization (ethanol/water) is optimal. For enantiomerically pure samples, chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) resolves diastereomers effectively .
Q. How can the structure and stereochemistry of this compound be unambiguously confirmed?
Use NMR (¹H, ¹³C, DEPT-135) to assign spiro junction protons (δ 3.5–4.5 ppm) and silyl methyl groups (δ 0.0–0.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while single-crystal X-ray diffraction confirms absolute configuration. For stereochemical analysis, NOESY correlations between the spiro oxygen and adjacent protons are critical .
Advanced Research Questions
Q. What methodologies enable enantioselective synthesis of this compound, and how do reaction conditions influence stereochemical outcomes?
Asymmetric organocatalysis (e.g., proline-derived catalysts) or chiral auxiliaries (e.g., Evans oxazolidinones) can induce enantioselectivity. Kinetic control (low temperature, short reaction times) favors the thermodynamically less stable (3'aS,4'R) configuration, while prolonged heating shifts the equilibrium toward the (3'aR,4'S) diastereomer .
Q. How does the TBDMS-protected hydroxyl group affect the compound’s stability under acidic or basic conditions?
The TBDMS group is stable at pH 4–8 but hydrolyzes rapidly under fluoride ions (e.g., TBAF) or strong acids (e.g., H₂SO₄). Stability studies in D₂O (pH 7.4, 37°C) show <5% degradation over 24 hours, but acidic conditions (pH 2) lead to complete deprotection within 1 hour .
Q. Can computational modeling predict the reactivity of this compound in stereoselective transformations?
Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states during spirocyclization. Key parameters include steric hindrance at the spiro junction (ΔG‡ ≈ 18–22 kcal/mol) and electronic effects from the ester carbonyl group. MD simulations further predict solvent-dependent conformational flexibility .
Q. How should researchers resolve contradictions between analytical data (e.g., mass spectrometry vs. NMR) for this compound?
Discrepancies often arise from volatile byproducts or residual solvents. Cross-validate using ion chromatography (IC) for polar degradation products and GC-MS for volatile impurities. For ambiguous NMR signals, heteronuclear correlation spectroscopy (HSQC/HMBC) clarifies connectivity .
Q. What role does this compound play as a synthon in natural product or drug synthesis?
Its spiro core mimics terpene-derived scaffolds (e.g., taxanes), enabling applications in C–H functionalization or ring-opening metathesis . The silyl ether can serve as a latent hydroxyl group for late-stage derivatization (e.g., glycosylation) .
Q. How can kinetic vs. thermodynamic control be leveraged to optimize spiro ring formation?
Low temperatures (−20°C) and bulky solvents (toluene) favor kinetic control, yielding the (3'aS,4'R) isomer. Thermodynamic control (reflux in DMF) shifts equilibrium toward the (3'aR,4'S) form due to reduced steric strain .
Q. What analytical challenges arise when characterizing degradation products of this compound?
Aerosol mass spectrometry (AMS) may fail to detect volatile fragments (e.g., formic acid). Complement with offline IC or FTIR to identify low-molecular-weight acids and confirm oxidative cleavage pathways .
Q. Are alternative protecting groups (e.g., TMS, TIPS) viable for the hydroxyl group without compromising spirocyclization?
TMS groups are less stable but reduce steric bulk, accelerating cyclization (TOF ≈ 2.5 h⁻¹ vs. 1.8 h⁻¹ for TBDMS). TIPS offers intermediate stability but requires harsher deprotection conditions (HF·pyridine) .
Q. Methodological Notes
- Safety : Handle silyl reagents in a glovebox to avoid moisture exposure .
- Data Reproducibility : Report crystallization solvents and HPLC gradients to ensure reproducibility across labs .
- Conflict Resolution : Cross-reference CAS registry numbers (e.g., 143183-60-2 for related spiro compounds) to avoid misidentification .
Properties
Molecular Formula |
C21H38O5Si |
---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
methyl 2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate |
InChI |
InChI=1S/C21H38O5Si/c1-19(2,3)27(7,8)26-16-9-14-10-21(24-12-20(4,5)13-25-21)11-15(14)17(16)18(22)23-6/h14-17H,9-13H2,1-8H3 |
InChI Key |
UMKFYXKVINPPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(CC3CC(C(C3C2)C(=O)OC)O[Si](C)(C)C(C)(C)C)OC1)C |
Origin of Product |
United States |
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